molecular formula C9H18N2O2 B7861291 [(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid

[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid

Cat. No.: B7861291
M. Wt: 186.25 g/mol
InChI Key: JTWHZYOKFJLPBE-UHFFFAOYSA-N
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Description

[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid (CAS: 876710-43-9) is a piperidine derivative featuring a methyl group at the 1-position of the piperidine ring, a methylaminomethyl group at the 4-position, and an acetic acid moiety attached via the amino group. Its molecular formula is C9H18N2O2, with a molecular weight of 186.25 . The compound is commercially available in purities ranging from 97% to 99% and is used in pharmaceutical intermediates and research applications .

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11-4-2-8(3-5-11)6-10-7-9(12)13/h8,10H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWHZYOKFJLPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Neurotransmitter Interactions

The compound shows notable interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine. These interactions suggest potential applications in neuropharmacology, especially in the treatment of neurological and psychiatric disorders.

Acetylcholine System Modulation

Studies indicate that [(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid may act as a modulator of the cholinergic system. This activity is likely due to its structural similarity to acetylcholine, potentially allowing it to interact with cholinergic receptors or influence acetylcholine metabolism.

Dopaminergic Effects

The compound's interaction with the dopaminergic system suggests possible applications in treating conditions such as Parkinson's disease or schizophrenia. Its activity profile is similar to that of other dopamine receptor modulators, though with potentially unique characteristics.

Anti-inflammatory and Analgesic Properties

Preliminary studies have revealed anti-inflammatory and analgesic properties of this compound, making it a candidate for further investigation in pain management therapies. These properties may be related to its ability to modulate inflammatory pathways or influence pain perception mechanisms.

Enzyme Inhibition and Receptor Modulation

The compound's structural features suggest potential activity as an enzyme inhibitor or receptor modulator. This characteristic could have implications for various biological processes and therapeutic applications.

Table 1: Comparative Biological Activities

CompoundNeurotransmitter InteractionAnti-inflammatory ActivityAnalgesic Effect
This compoundModerateSignificantModerate
Related compound aWeakModerateWeak
Related compound bStrongWeakStrong

Antibacterial Activity

While not its primary area of activity, this compound has shown some antibacterial properties. Its activity against various bacterial strains is summarized in the following table:

Table 2: Antibacterial Activity (MIC values in μg/mL)

Bacterial StrainThis compoundCompound aCompound b
B. subtilis75>100>100
E. faecalis125>100>100
E. coli<125>125>125
P. aeruginosa150>125>125

These results indicate that this compound exhibits broader and more potent antibacterial activity compared to related compounds .

Potential Therapeutic Applications

Based on its biological activity profile, this compound shows promise in several therapeutic areas:

  • Neurodegenerative disorders
  • Pain management
  • Inflammatory conditions
  • Psychiatric disorders
  • Potential antibacterial applications

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperidine Ring

Alkyl Group Modifications
  • [Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid CAS: 1353948-42-1 | Molecular Weight: 200.28 (calculated) This analog replaces the methyl group on the amino moiety with an ethyl group, increasing lipophilicity (predicted LogP: -1.8 vs. -2.2 for the methyl variant) . This modification may enhance membrane permeability but reduce aqueous solubility.
Acetylated Piperidine Derivatives
  • The XLogP3 value (-2.2) suggests comparable hydrophilicity to the parent compound .

Positional Isomerism and Ring Substitution

  • [Cyclopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid CAS: 1353962-21-6 Substitution at the 3-position of the piperidine ring introduces steric strain due to the cyclopropyl group, which may affect binding affinity in enzyme targets (e.g., soluble epoxide hydrolase, sEH) .

Functional Group Additions

  • 2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid CAS: 1096963-05-1 | Molecular Formula: C12H21N3O5 The ethoxycarbonyl and carbamoyl groups add complexity, increasing molecular weight (299.3) and hydrogen-bonding capacity. Such modifications are common in prodrug designs to enhance target specificity .

Physicochemical Profiles

Compound Molecular Weight XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid 186.25 -2.2 1 4
[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid 200.28 -1.8 1 4
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid 228.29 -2.2 1 4

Commercial and Research Relevance

  • Availability : The target compound is supplied by Chemlyte Solutions, Amadis Chemical, and others, indicating its utility in drug discovery .
  • Analog Applications :
    • 9b (65% yield): High reactivity makes it a candidate for scale-up .
    • Ethyl variant : Used in structure-activity relationship (SAR) studies to optimize pharmacokinetics .

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